molecular formula C9H12BrN3O3S B15060557 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid

5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B15060557
M. Wt: 322.18 g/mol
InChI Key: UYYHQWATYXIOPG-UHFFFAOYSA-N
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Description

5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound features a bromine atom, a piperazine ring, and a pyridine ring with a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of 4-(piperazin-1-yl)pyridine-3-sulfonic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C9H12BrN3O3S

Molecular Weight

322.18 g/mol

IUPAC Name

5-bromo-4-piperazin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(17(14,15)16)9(7)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,14,15,16)

InChI Key

UYYHQWATYXIOPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)O)Br

Origin of Product

United States

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